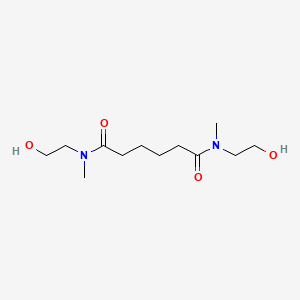
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is a chemical compound with a complex structure that includes two hydroxyethyl groups and two dimethyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the amide groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~6~-Bis(2-nitrophenyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-ethylhexyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-methyl-5-nitrophenyl)-1,6-hexanediamine
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.
Properties
CAS No. |
57843-54-6 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N,N'-bis(2-hydroxyethyl)-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C12H24N2O4/c1-13(7-9-15)11(17)5-3-4-6-12(18)14(2)8-10-16/h15-16H,3-10H2,1-2H3 |
InChI Key |
ZKUWFCJIPJXEAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)CCCCC(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















